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Compound of Interest

Compound Name: Domatinostat

Cat. No.: B1684137

A comprehensive analysis of preclinical and clinical data reveals a potent synergistic effect
between Domatinostat, a class I-selective histone deacetylase (HDAC) inhibitor, and PD-1
inhibitors in enhancing anti-tumor immunity. This combination has shown promise in
overcoming resistance to checkpoint blockade by modulating the tumor microenvironment and
augmenting the efficacy of immunotherapy.

Domatinostat, an orally administered small molecule, works by selectively inhibiting HDAC
enzymes, which play a crucial role in gene expression regulation.[1] By inhibiting these
enzymes, Domatinostat can alter the tumor and its microenvironment, making it more
recognizable and susceptible to the immune system.[2] Programmed cell death protein 1 (PD-
1) inhibitors are a cornerstone of cancer immunotherapy, reinvigorating exhausted T cells to
attack cancer cells. However, a significant number of patients do not respond to PD-1 inhibitor
monotherapy. The combination of Domatinostat with PD-1 inhibitors aims to address this
challenge by creating a more favorable tumor microenvironment for an effective anti-tumor
immune response.

Quantitative Analysis of Synergistic Effects

Preclinical and clinical studies have provided quantitative evidence supporting the synergistic
anti-tumor activity of the Domatinostat and PD-1 inhibitor combination.

Preclinical Efficacy in Syngeneic Mouse Models
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A pivotal preclinical study investigated the combination in two distinct syngeneic mouse tumor
models: the CT26 model, characterized by low levels of cytotoxic T lymphocytes (CTLSs), and
the C38 model, with high CTL infiltration.[3][4]
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Data synthesized from Bretz et al., Journal for ImmunoTherapy of Cancer, 2019.[3][4]

In the CTL-low CT26 model, Domatinostat monotherapy increased the infiltration of CTLs and
CD4+ T cells by approximately 8-fold and 3-fold, respectively.[3] The combination with a PD-1
inhibitor resulted in a significant prolongation of survival, with 10% of animals becoming tumor-
free.[5] In the CTL-high C38 model, the combination therapy demonstrated a remarkable
increase in the response rate to 65%, compared to 10% for Domatinostat and 25% for anti-
PD-1 monotherapy.[3] Furthermore, a triple combination of Domatinostat, anti-PD-1, and anti-
LAG3 showed the highest anti-tumor activity.[3]

Clinical Efficacy in Advanced Cancer Patients

Clinical trials have begun to translate these preclinical findings into benefits for patients with
advanced cancers.
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SENSITIZE Trial (NCT03278665): Advanced Melanoma

This Phase Ib/ll study evaluated Domatinostat in combination with the PD-1 inhibitor
pembrolizumab in patients with advanced melanoma who were refractory to prior checkpoint
inhibitor therapy.[4][5][6]

Efficacy Endpoint Result

Disease Control Rate 30%

o 1 complete response, 2 confirmed partial
Objective Response Rate
responses

Stable Disease 9 patients (6 confirmed)

Data from the Phase Ib portion of the SENSITIZE trial.[7][8]

The combination was found to be safe and well-tolerated, with observed clinical activity in a
heavily pretreated patient population.[7][8]

EMERGE Trial (NCT03812796): Gastrointestinal Cancers

This Phase Il trial assessed Domatinostat with the anti-PD-L1 antibody avelumab in patients
with advanced mismatch repair proficient (MMRp) oesophagogastric (OGA) and colorectal
cancer (CRC).[9]

Best Objective Response . .
Median Duration of

Patient Cohort Rate (ORR) during 6 .
Disease Control
months
Oesophagogastric
22.2% 11.3 months

Adenocarcinoma (OGA)

Colorectal Cancer (CRC) No responses observed Not applicable

Data from the EMERGE trial.[9]
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The combination showed promising activity in the OGA cohort, meeting the criteria to expand
the trial, while it was not effective in the CRC cohort.[9]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of Domatinostat and PD-1 inhibitors is rooted in their complementary
mechanisms of action that modulate the tumor microenvironment to favor an anti-tumor
immune response.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10944955/
https://www.benchchem.com/product/b1684137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Mechanism of Syn:

ergy: Domatinostat and PD-1 Inhibition

A

A

PD-1 Inhibitor

PD-1 Inhibitor

4

Blockade of
PD-1/PD-L1 Interaction

4

Reinvigoration of
Exhausted T-cells

Domatinostat (HDACI)

Domatinostat

|

Inhibition of
Class | HDACs

|

Increased Histone
Acetylation

’7 Altered Gene Expression

Upregulation of MHC I/I1 Induction of Chemokines
& Antigen Presentation Machinery (e.g., CXCL10, CXCL11)

Upregulation of
IFNy Pathway Genes

Tumor Micrognvironment

Tumor Cell

PD-L1

iy

Cytotoxic T-cell (CTL)

Antigen Presenting
Cell (APC)

TME)

Anti-Tumor Response

Enhanced Tumor Increased T-cell
Recognition by T-cells Infiltration

Enhanced T-cell

Mediated Killing

Tumor Regression

Click to download full resolution via product page

Caption: Mechanism of Synergy between Domatinostat and PD-1 Inhibition.
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Experimental Protocols

The following sections outline the methodologies employed in the key preclinical studies to
quantify the synergistic effects of Domatinostat and PD-1 inhibitors.

In Vivo Syngeneic Mouse Models

The anti-tumor efficacy of Domatinostat in combination with a PD-1 inhibitor was evaluated in
immunocompetent mice bearing syngeneic tumors.[3][4]

e Animal Models: BALB/c mice were used for the CT26 colon carcinoma model (CTL-low), and
C57BL/6 mice were used for the C38 colon adenocarcinoma model (CTL-high).

o Tumor Cell Implantation: Mice were subcutaneously inoculated with a suspension of tumor
cells (e.g., 2 x 105 CT26 cells) in the flank.

e Treatment Regimen:
o Domatinostat was administered orally, typically on a daily schedule.

o Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally, often on
a schedule such as days 9, 12, and 15 post-tumor implantation.

» Efficacy Readouts:

o Tumor volume was measured regularly using calipers, calculated with the formula: (length
X width”~2) / 2.

o Survival was monitored, and mice were euthanized when tumors reached a predetermined

size.

o At the end of the study, tumors were often excised for further analysis.
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In Vivo Experimental Workflow
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Caption: General workflow for in vivo preclinical studies.
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Flow Cytometry for Immune Cell Profiling

Flow cytometry was used to quantify the infiltration of various immune cell populations within

the tumor microenvironment.[3][4]

Tumor Digestion: Excised tumors were mechanically and enzymatically digested to obtain a
single-cell suspension.

Cell Staining: The single-cell suspension was incubated with a cocktail of fluorescently
labeled antibodies targeting specific cell surface markers of immune cells (e.g., CD8 for
cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells).

Data Acquisition: Stained cells were analyzed on a flow cytometer, which measures the
fluorescence of individual cells.

Data Analysis: The data was analyzed using specialized software to identify and quantify
different immune cell populations based on their marker expression.

RNA Sequencing (RNA-seq) for Gene Expression
Analysis

RNA-seq was employed to analyze changes in gene expression within the tumor

microenvironment following treatment.[3][4]

RNA Extraction: Total RNA was extracted from tumor tissue.

Library Preparation: RNA-seq libraries were prepared from the extracted RNA. This process
involves converting RNA to cDNA, fragmenting it, and adding sequencing adapters.

Sequencing: The prepared libraries were sequenced using a high-throughput sequencing
platform.

Data Analysis: The sequencing data was processed through a bioinformatics pipeline to:
o Align the sequencing reads to a reference genome.

o Quantify the expression level of each gene.
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o lIdentify differentially expressed genes between treatment groups.

o Perform pathway analysis to understand the biological processes affected by the
treatment.

Conclusion

The combination of Domatinostat and PD-1 inhibitors represents a promising therapeutic
strategy to enhance the efficacy of immunotherapy, particularly in patients who are resistant to
checkpoint blockade alone. Preclinical data robustly demonstrates the synergistic anti-tumor
effects of this combination, driven by Domatinostat's ability to remodel the tumor
microenvironment and increase tumor immunogenicity. Early clinical trial results are
encouraging, showing manageable safety and signs of clinical activity in heavily pretreated
patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic
potential of this combination across various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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